molecular formula C13H16N2O4 B2584463 Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate CAS No. 2102412-69-9

Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate

Cat. No.: B2584463
CAS No.: 2102412-69-9
M. Wt: 264.281
InChI Key: ILDUBUSVCKYGOV-LLVKDONJSA-N
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Description

Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes an oxazepane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Procedure: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides benzyl carbamates in high yields.

    Three-Component Coupling: A three-component coupling of amines, carbon dioxide, and halides enables the synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production of benzyl carbamates often involves the use of protecting groups such as t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in enzymatic reactions.

Industry: In the industrial sector, benzyl carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is unique due to its oxazepane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.

Biological Activity

Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of oxazepane derivatives, which are characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The structural formula can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

This compound's unique structure contributes to its diverse biological properties.

Research indicates that this compound exhibits significant activity as a monoamine reuptake inhibitor . This mechanism is crucial for its potential therapeutic applications in treating various neuropsychiatric disorders such as depression and anxiety .

Key Mechanisms:

  • Monoamine Reuptake Inhibition : The compound inhibits the reuptake of neurotransmitters like serotonin and norepinephrine, which enhances their availability in the synaptic cleft, potentially alleviating symptoms of mood disorders .
  • Anticancer Activity : Preliminary studies suggest that oxazepane derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description References
Monoamine Reuptake InhibitionActs as an inhibitor for serotonin and norepinephrine reuptake, aiding in mood regulation
Anticancer PropertiesInduces apoptosis and inhibits proliferation in various cancer cell lines
CNS ActivityPotential therapeutic effects for CNS disorders including anxiety and depression

Study 1: Antidepressant Effects

A study focused on the antidepressant potential of similar oxazepane derivatives demonstrated significant improvements in depressive symptoms in rodent models. The compounds were shown to elevate serotonin levels significantly compared to control groups, indicating their potential as effective antidepressants .

Study 2: Anticancer Efficacy

In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, leading to increased cell death in treated cultures .

Properties

IUPAC Name

benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDUBUSVCKYGOV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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